2-Nitroethanamine
Description
Significance of 2-Nitroethanamine in Organic Synthesis and Nitrogen-Containing Compounds
The primary significance of this compound lies in its role as a synthon, a molecular fragment used to build larger molecules in retrosynthetic analysis. wikipedia.org The presence of both a nucleophilic amine and an electron-withdrawing nitro group on a two-carbon backbone allows for sequential and selective reactions. This dual functionality makes it a key precursor for the synthesis of a variety of nitrogen-containing compounds, which are prevalent in natural products, pharmaceuticals, and functional materials. rsc.orgresearchgate.net
Nitrogen-containing compounds are critical in medicinal chemistry and materials science. tcichemicals.comrsc.org this compound serves as a versatile starting material for creating heterocyclic compounds and other complex nitrogenous structures. For instance, derivatives of this compound, such as N-methyl-1-(methylthio)-2-nitroethenamine, are used as intermediates in the preparation of widely used pharmaceuticals. lookchem.com The ability to introduce a nitro group, which can be subsequently reduced to an amine or participate in other transformations, alongside a primary amine for nucleophilic attack or functionalization, is a powerful strategy in multi-step organic synthesis. tcichemicals.com
The compound and its derivatives are also implicated in various chemical reactions. For example, this compound has been identified as a product in the photosensitized oxidation of the antidepressant drug fluvoxamine. jocpr.com Furthermore, related structures like 1-dimethylamino-2-nitroethylene (B45285) are utilized as reagents to introduce dimethylamino and nitro groups into molecules during organic synthesis. guidechem.com
Overview of Research Trajectories in this compound Chemistry
Research involving this compound and related nitro-amino alkanes has evolved to explore their synthetic utility and reaction mechanisms. Early interest often stemmed from their relationship to energetic materials and as precursors to other functionalized molecules. For example, the related compound 2-nitroethanol (B1329411) is a well-known intermediate for preparing nitroethylene (B32686). orgsyn.org
Current research often focuses on the development of new synthetic methods that utilize such bifunctional compounds. This includes their application in multicomponent reactions, where three or more reactants combine in a single step, offering an efficient route to complex molecules. researchgate.net The study of N-protected derivatives, such as 1-N-Boc-2-nitroethanamine, indicates a trajectory towards more controlled and selective synthetic applications, where one functional group is temporarily masked to allow the other to react. aksci.comaksci.comsigmaaldrich.com
Another area of research involves the atmospheric chemistry of amines and the formation of related compounds like nitramines, which are considered emerging environmental pollutants. rsc.orguio.no While distinct from this compound, this field provides a broader context for the environmental and chemical behavior of molecules containing both amine and nitro functionalities.
Fundamental Structural Considerations and Reactivity Implications
The electron-withdrawing nature of the nitro group deactivates the amine, making it less basic than a simple alkylamine. Conversely, the presence of the amine can influence the reactions of the nitro group. This bifunctionality allows for intramolecular reactions or selective functionalization at either end of the molecule, often controlled by the choice of reagents and reaction conditions. For example, the amine can be protected to allow for chemistry at the nitro-activated carbon, or the nitro group can be reduced to an amine, yielding a diamine.
Physicochemical Properties of this compound and a Related Derivative
| Property | This compound | 1-N-Boc-2-nitroethanamine |
| Molecular Formula | C2H6N2O2 nih.govchemspider.com | C7H14N2O4 aksci.comsigmaaldrich.com |
| Molecular Weight | 90.08 g/mol chemspider.comnih.gov | 190.2 g/mol aksci.comsigmaaldrich.com |
| Physical State | Not specified | Solid aksci.comaksci.com |
| IUPAC Name | This compound chemspider.com | tert-butyl (2-nitroethyl)carbamate sigmaaldrich.com |
| Synonyms | 2-nitroethylamine chemspider.com | N-(tert-Butoxycarbonyl)-N-(2-nitroethyl)amine aksci.com |
The reactivity of this compound makes it a precursor for various chemical structures. Its isomer, N-Nitroethanamine (also known as ethylnitramine), shares the same molecular formula but has a different connectivity, with the nitro group attached directly to the nitrogen atom, leading to distinct chemical properties. nih.gov The careful manipulation of the functional groups in this compound is a cornerstone of its utility in synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-1-2-4(5)6/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKEVFHSPMCSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Nitroethanamine and Its Derivatives
Direct Synthetic Routes to 2-Nitroethanamine
Direct synthetic routes to this compound primarily involve either the introduction of an amino group to a nitroalkane scaffold or the installation of a nitro group onto an existing amine structure.
Amination Strategies for Nitroalkanes
One of the most straightforward conceptual approaches to this compound is the amination of nitroethane. However, the direct amination of nitroalkanes can be challenging. A common strategy involves the reduction of a nitro group to an amine. For instance, ethylamine (B1201723) can be prepared from nitroethane through a reduction reaction using hydrogen gas with a catalyst like nickel, platinum, or palladium. doubtnut.com This method, however, converts the nitro group into an amine, which is not the desired outcome for synthesizing this compound itself but is a related transformation.
A more direct approach to vicinal amino-nitroalkanes, such as this compound, involves the reaction of nitrogen nucleophiles with nitroalkenes. sciencemadness.org These reactions can provide a rapid route to 2-aminonitroalkanes. sciencemadness.org However, it has been noted that simple 2-nitroalkylamines are often thermally unstable. sciencemadness.org For example, crude 2-nitroethylamine has been reported to decompose into a black tar within a couple of hours. sciencemadness.org
To circumvent the instability of the free amine, protected forms are often synthesized. For example, N-Boc-2-nitroethanamine, a more stable derivative, is commercially available and serves as a useful precursor. sigmaaldrich.comaccelachem.com
Nitro Group Introduction into Amine Scaffolds
Introducing a nitro group into an amine scaffold is another key strategy. This can be achieved through various nitrating agents. The oxidation of primary amines to the corresponding nitro compounds is a well-established transformation. organic-chemistry.org Reagents such as ozone on silica (B1680970) gel, or cobalt-catalyzed oxidation with tert-butyl hydroperoxide can be used for this purpose. organic-chemistry.org A flow-based packed bed reactor has been shown to provide excellent control for the oxidation of amines to nitroalkanes. organic-chemistry.org
Another method for introducing a nitro group is through the displacement of a suitable leaving group by a nitrite (B80452) salt. This is a classic method for preparing primary nitroalkanes from alkyl halides. wiley-vch.de The reaction of alkyl bromides or iodides with silver nitrite in an aqueous medium can produce primary nitroalkanes in good yields. organic-chemistry.org
Multicomponent and Domino Reactions in this compound Synthesis
Multicomponent and domino reactions offer efficient and atom-economical pathways to complex molecules from simple starting materials in a single synthetic operation.
Aza-Henry Reactions and Nitroalkane Additions
The aza-Henry reaction, also known as the nitro-Mannich reaction, is a powerful tool for the formation of β-nitroamines. mdpi.comwikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org The resulting β-nitroamine products are valuable synthetic intermediates. wikipedia.org The reaction can be promoted by various catalysts and reaction conditions. For instance, an electrochemically induced aza-Henry reaction has been developed as a green and efficient method for synthesizing α-nitroamines without the need for solvents or catalysts. organic-chemistry.org
The scope of the aza-Henry reaction has been expanded to include various substrates, leading to the synthesis of a diverse range of nitro-substituted amine derivatives. For example, a transition-metal-free approach has been developed for the synthesis of nitronaphthylamines from 2-alkynylbenzonitriles and nitromethane (B149229). nih.govresearchgate.net
Indium Trichloride (B1173362) Catalyzed Domino Sequences
Indium trichloride (InCl₃) has emerged as a versatile Lewis acid catalyst for various organic transformations, including domino reactions. rsc.orgresearchgate.net It has been successfully employed in the one-pot, three-component synthesis of complex heterocyclic systems. One notable example is the indium trichloride-mediated synthesis of spiro(indoline-3,4′-pyrano[2,3-c]pyrazol)-2-one derivatives. researchgate.net This reaction proceeds through a domino Knoevenagel condensation-Michael addition-intramolecular O-cyclization sequence, utilizing (E)-N-methyl-1-(methylthio)-2-nitroethenamine, a derivative of this compound, as a key building block. researchgate.netlookchem.com The use of indium trichloride as a catalyst in these reactions offers advantages such as mild reaction conditions, high yields, and operational simplicity. researchgate.netscribd.com
Nucleophilic Substitution and Coupling Methodologies
Nucleophilic substitution and coupling reactions are fundamental strategies for constructing the carbon-nitrogen and other key bonds in this compound and its derivatives.
The synthesis of amines through nucleophilic substitution of alkyl halides with ammonia (B1221849) or amines is a well-known method. csbsju.eduscience-revision.co.ukchemguide.co.uk However, this approach can lead to multiple alkylations, yielding a mixture of primary, secondary, and tertiary amines. chemguide.co.uk To achieve selective synthesis, specific strategies are often required. For instance, the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia surrogate, provides a classic method for the preparation of primary amines from alkyl halides. csbsju.edu
The displacement of a halide or other leaving group by a nitrite anion is a direct method for introducing a nitro group. wiley-vch.de The reaction of alkyl halides with metal nitrites, such as sodium nitrite or silver nitrite, is a common approach for synthesizing nitroalkanes. wiley-vch.de The choice of solvent and metal cation can influence the ratio of nitroalkane to the isomeric alkyl nitrite byproduct. wiley-vch.de
Palladium-catalyzed coupling reactions have also been employed for the synthesis of nitroaromatic compounds from aryl chlorides, triflates, and nonaflates under weakly basic conditions, demonstrating broad functional group compatibility. organic-chemistry.org Furthermore, coupling biocatalysis with flow reactions has been demonstrated for the synthesis of carbamates and β-amino acid derivatives, showcasing innovative approaches to C-N bond formation. beilstein-journals.org
Strategies for Amine-Halide Coupling
The reaction between an amine and an alkyl halide, a classic method for forming carbon-nitrogen bonds, can be applied to the synthesis of this compound derivatives. lumenlearning.comunacademy.com This nucleophilic substitution reaction, however, can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. lumenlearning.commasterorganicchemistry.com The reactivity of the resulting amine product is often higher than the starting amine, leading to over-alkylation. masterorganicchemistry.com
To achieve selective mono-alkylation, a large excess of the amine starting material is typically required. unacademy.com The general order of reactivity for the alkyl halide is RI > RBr > RCl. unacademy.com
A more controlled and widely applicable method for the formation of C-N bonds is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the coupling of amines with aryl halides and pseudohalides under mild conditions. libretexts.orgwuxiapptec.com While originally developed for aryl amines, its principles can be adapted for the synthesis of a broad range of amine-containing compounds. The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired amine and regenerate the Pd(0) catalyst. wuxiapptec.com
Table 1: Comparison of Amine-Halide Coupling Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Classical Alkylation | Direct reaction of an amine with an alkyl halide. lumenlearning.comunacademy.com | Simple procedure. | Difficult to control, often results in over-alkylation. lumenlearning.commasterorganicchemistry.com |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of amines and aryl halides. libretexts.orgwuxiapptec.com | High selectivity, broad substrate scope, mild reaction conditions. libretexts.orgfishersci.it | Requires a catalyst system (palladium precursor and ligand). fishersci.it |
An iron-catalyzed reductive coupling of nitroarenes with alkyl halides has also been reported as a step-economical method to synthesize aryl amines directly from nitro compounds. nih.gov This approach suggests the potential for developing similar strategies for aliphatic nitro-amines.
Reaction of Isothiocyanates with Nitromethane Carbanions
A notable synthetic route to derivatives of this compound involves the reaction of isothiocyanates with the carbanion of nitromethane. google.comgoogle.com This method is particularly useful for preparing N-substituted 1-alkylthio-2-nitroethenamines, which are valuable intermediates for pharmaceuticals. google.com
The process begins with the in-situ generation of the nitromethane carbanion by reacting nitromethane with a suitable base, such as sodium hydride. google.comgoogle.com This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The choice of solvent has been found to be crucial for the reaction yield. For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent significantly increases the yield of the reaction between methyl isothiocyanate and the nitromethane carbanion compared to using dimethylformamide (DMF). google.comgoogle.com
The resulting intermediate can then be alkylated in situ with an alkylating agent like an alkyl halide or a dialkyl sulfate (B86663) to produce the final N-methyl-1-alkylthio-2-nitroethenamine derivative. google.com
Table 2: Effect of Solvent on the Reaction of Methyl Isothiocyanate with Nitromethane Carbanion
| Solvent | Base | Yield | Reference |
|---|---|---|---|
| Dimethylformamide (DMF) | Sodium Hydride | 22% | google.com |
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for the synthesis of this compound and its analogues, providing pathways with enhanced efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both Lewis acid and organocatalytic approaches have been successfully employed.
Lewis Acid Catalysis in Formation of Nitro-Amines
Lewis acids play a significant role in various synthetic transformations leading to nitro-amines. They can be used to promote the reduction of nitro groups and to catalyze C-N bond-forming reactions. For instance, a combination of a Lewis acid like BF3·OEt2 and a base in ethanol (B145695) can facilitate the reduction of aromatic nitro compounds to the corresponding amines in good to excellent yields. researchgate.net
In the context of C-N bond formation, Lewis acids can activate substrates towards nucleophilic attack. A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes, such as methyl 1-nitrocyclopropanecarboxylates, with amine nucleophiles has been described. nih.gov This reaction proceeds at room temperature and allows for the synthesis of functionalized nitro-amine derivatives.
Furthermore, synergistic effects have been observed when combining a Lewis acid with a hydrogenation catalyst. rsc.org For example, the combination of FeCl3 and a Ni–W2C/AC catalyst has been shown to be highly effective for the chemoselective hydrogenation of substituted nitroarenes to arylamines. rsc.org This suggests the potential for developing similar catalytic systems for the synthesis of aliphatic nitro-amines. The Lewis acid is thought to facilitate the transformation of the nitro group, making it more susceptible to reduction by the hydrogenation catalyst. rsc.org
Table 3: Examples of Lewis Acid Catalysis in Amine Synthesis
| Catalytic System | Transformation | Key Features | Reference |
|---|---|---|---|
| BF3·OEt2 / NaOH | Reduction of aromatic nitro compounds | Mild conditions, good to excellent yields. | researchgate.net |
| Lewis Acid (e.g., Sc(OTf)3) | Ring-opening of nitrocyclopropanes with amines | Room temperature, preservation of enantiomeric purity. | nih.gov |
Organocatalytic Michael Addition Strategies
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including derivatives of this compound. acs.orgreading.ac.uk The Michael addition of nucleophiles to nitroalkenes is a particularly valuable reaction in this context, as the nitro group is a versatile functional group that can be readily converted to an amine. reading.ac.ukthieme-connect.com
Chiral secondary amines, such as those derived from proline, are commonly used as organocatalysts. acs.org These catalysts react with aldehydes or ketones to form enamines, which then act as nucleophiles in the Michael addition to nitroalkenes. acs.org This approach allows for the enantioselective formation of γ-nitro carbonyl compounds, which are precursors to chiral γ-amino acids. nih.gov
The efficiency and enantioselectivity of these reactions can often be enhanced by the use of an acidic co-catalyst. nih.gov For example, the combination of a chiral pyrrolidine (B122466) catalyst and an acidic co-catalyst promotes the Michael addition of aldehydes to nitroethylene (B32686) with high enantioselectivity. nih.gov
Thiourea-based organocatalysts have also been shown to be effective in activating nitroalkenes towards nucleophilic attack through hydrogen bonding interactions. acs.org This strategy has been applied to the asymmetric synthesis of β-nitroamines through the aza-Henry reaction, which is the addition of a nitroalkane to an imine. chimia.ch
Table 4: Organocatalytic Michael Addition for Nitro-Amine Precursor Synthesis
| Catalyst Type | Reaction | Product | Key Features | Reference |
|---|---|---|---|---|
| Chiral Secondary Amine | Michael addition of aldehydes to nitroethylene | γ-Nitroaldehydes | High enantioselectivity with an acidic co-catalyst. | nih.gov |
Stereoselective Synthesis of this compound Analogues
The development of methods for the stereoselective synthesis of this compound analogues is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Chiral induction and diastereoselective control are key principles in achieving this goal.
Chiral Induction and Diastereoselective Control
Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by transferring chirality from a stereocenter already present in the molecule. wikipedia.org
In the context of this compound analogues, chiral induction can be employed in reactions such as the organocatalytic Michael addition to nitroalkenes. nih.gov The use of a chiral catalyst, for example, creates a chiral environment around the reacting molecules, directing the approach of the nucleophile to one face of the electrophile, thus leading to an excess of one enantiomer of the product. nih.gov
Diastereoselective control is crucial when creating a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to control the relative configuration of the newly formed stereocenter with respect to the existing ones. Diastereoselective syntheses of various heterocyclic compounds, such as pyrrolidine derivatives, have been achieved through cascade reactions involving a nitro-Mannich reaction. rsc.org These strategies often rely on controlling the transition state geometry to favor the formation of one diastereomer over the other.
For example, the diastereoselective synthesis of γ-amino acid derivatives has been accomplished from 5,6-dihydro-4H-1,2-oxazines, which are prepared from nitroethane. researchgate.net The stereochemical outcome of the reduction steps is controlled to produce the desired diastereomer of the final product.
Table 5: Strategies for Stereoselective Synthesis
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Chiral Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Organocatalytic Michael addition of aldehydes to nitroethylene using a chiral pyrrolidine catalyst. | nih.gov |
| Chiral Auxiliary | Reversible attachment of a chiral group to the substrate to direct the stereochemical outcome of a reaction. | Evans' chiral oxazolidinone auxiliaries in asymmetric aldol (B89426) reactions. wikipedia.org | wikipedia.org |
| Substrate Control | An existing chiral center in the substrate directs the formation of a new stereocenter. | Diastereoselective reduction of 5,6-dihydro-4H-1,2-oxazines to form γ-amino acid derivatives. | researchgate.net |
| Cascade Reactions | A sequence of reactions where the product of one step is the substrate for the next, often with stereochemical control. | Diastereoselective synthesis of pyrrolidines via a nitro-Mannich/hydroamination cascade. | rsc.org |
Asymmetric Catalytic Transformations
The catalytic asymmetric aza-Henry (or nitro-Mannich) reaction stands out as a primary and powerful strategy for the enantioselective synthesis of β-nitroamines, which are direct precursors to this compound derivatives. core.ac.ukresearchgate.net This reaction involves the carbon-carbon bond formation between a nitroalkane and an imine, facilitated by a chiral catalyst. researchgate.netfrontiersin.org A variety of catalytic systems, including organocatalysts and chiral metal complexes, have been successfully employed to achieve high yields and stereoselectivities. researchgate.netresearchgate.net The resulting β-nitroamines can be readily converted to other useful chiral molecules, highlighting the importance of these synthetic methods. frontiersin.org
One of the key advantages of the aza-Henry reaction is its ability to introduce two important functional groups, an amino and a nitro group, in a single step. frontiersin.org The development of enantioselective versions of this reaction has been a major focus, leading to the discovery of numerous effective catalysts that can control the stereochemical outcome. core.ac.uknih.gov These catalysts create a chiral environment that directs the approach of the nucleophilic nitroalkane to the prochiral imine, resulting in the preferential formation of one enantiomer of the β-nitroamine product.
Recent advancements in this field have also explored tandem reactions, where the aza-Henry reaction is combined with other transformations in a one-pot process to generate more complex molecular architectures with high stereocontrol. acs.org These innovative strategies further enhance the utility of asymmetric catalytic transformations in the synthesis of this compound derivatives.
Chiral metal complexes have proven to be highly effective catalysts for the asymmetric aza-Henry reaction. Various metals, including copper, nickel, zinc, and iridium, have been utilized with chiral ligands to create catalysts that can induce high levels of enantioselectivity. researchgate.netrsc.orgnih.gov
For instance, dinuclear zinc-azePhenol catalysts have been successfully applied in the asymmetric aza-Henry reaction of N-Boc imines and nitroalkanes. These reactions proceed under ambient conditions and provide a variety of β-nitroamines in good yields (up to 97%), with excellent enantioselectivities (up to 99% ee) and high diastereoselectivities (up to 14:1 dr). researchgate.net The operational simplicity and mild reaction conditions make this protocol highly practical. researchgate.net
Copper(II) complexes with chiral ligands, such as those derived from bisoxazolines (BOX) or macrocyclic salen ligands, have also been employed. These catalysts have shown remarkable efficiency in the reaction of isatin-derived ketimines, affording the corresponding β-nitroamines with high diastereoselectivity (up to 98:2) and enantioselectivity. nih.gov Similarly, nickel(II) complexes with chiral PyBidine ligands have been used to achieve good diastereoselectivity in these reactions. nih.gov
In a different approach, chiral-at-metal iridium(III) complexes have been developed as bifunctional Brønsted base catalysts. rsc.org These inert octahedral complexes use the metal center as a structural scaffold and the source of chirality, while the organic ligands mediate the catalytic activity. This system has been effective in the aza-Henry reaction of isatin-derived ketimines with aryl nitromethanes, producing the kinetically favored diastereomer with high diastereoselectivity and excellent enantioselectivity. rsc.org
Table 1: Examples of Metal-Catalyzed Asymmetric Aza-Henry Reactions
| Catalyst System | Imine Substrate | Nitroalkane | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| Dinuclear Zinc-azePhenol | N-Boc Imines | Various | up to 97 | up to 14:1 | up to 99 |
| Cu(BF4)2-BOX | Isatin-derived Ketimines | Various | - | 91:9 | - |
| NiCl2-PyBidine | Isatin-derived Ketimines | Various | - | 80:20 | - |
| Chiral Cu(II) macrocyclic salen | Isatin-derived Ketimines | Various | - | up to 98:2 | - |
| Chiral-at-metal Iridium(III) | Isatin-derived Ketimines | Aryl nitromethanes | - | high | excellent |
Data sourced from multiple studies to illustrate the range of possibilities. researchgate.netrsc.orgnih.gov
Organocatalysis has emerged as a powerful and complementary approach to metal-based catalysis for the asymmetric synthesis of this compound derivatives. researchgate.net Chiral organocatalysts are typically small organic molecules that are metal-free, often readily available, and operate under mild reaction conditions. researchgate.netru.nl Key classes of organocatalysts used in the aza-Henry reaction include cinchona alkaloids, thioureas, and squaramides. nih.govmdpi.com
Cinchona alkaloids and their derivatives have been extensively studied as bifunctional catalysts. mdpi.comnih.gov They possess both a basic quinuclidine (B89598) nitrogen and a hydroxyl group that can act as a hydrogen-bond donor, allowing them to activate both the nitroalkane and the imine substrate simultaneously. nih.gov This dual activation mode is crucial for achieving high stereocontrol.
Thiourea-based organocatalysts, often derived from chiral amino acids or cinchona alkaloids, are another important class of bifunctional catalysts. nih.gov The thiourea (B124793) moiety acts as a strong hydrogen-bond donor, activating the imine, while a basic group elsewhere in the molecule deprotonates the nitroalkane. These catalysts have been successfully used in the aza-Henry reaction of isatin-derived ketimines with long-chain nitroalkanes, achieving high enantioselectivities (78–99% ee) and excellent diastereoselectivities (up to 99:1). nih.gov
Amino acid-derived quaternary ammonium salts have also been employed as effective phase-transfer catalysts for the asymmetric aza-Henry reaction of nitromethane with N-Boc trifluoromethyl ketimines. frontiersin.org This method is distinguished by its mild conditions, low catalyst loading (1 mol%), and the use of a catalytic amount of base, affording α-trifluoromethyl β-nitroamines in high yields and with good to excellent enantioselectivities. frontiersin.org The reaction has been successfully scaled up to the gram scale without a loss of enantioselectivity. frontiersin.org
Table 2: Examples of Organocatalyzed Asymmetric Aza-Henry Reactions for Trifluoromethyl β-Nitroamine Synthesis
| Catalyst | Imine Substituent (Ar) | Yield (%) | ee (%) |
|---|---|---|---|
| Amino acid-derived quaternary ammonium salt | C6H5 | 95 | 85 |
| Amino acid-derived quaternary ammonium salt | 4-FC6H4 | 96 | 86 |
| Amino acid-derived quaternary ammonium salt | 4-ClC6H4 | 94 | 88 |
| Amino acid-derived quaternary ammonium salt | 4-BrC6H4 | 95 | 87 |
| Amino acid-derived quaternary ammonium salt | 2-ClC6H4 | 92 | 80 |
Reaction conditions: N-Boc trifluoromethyl ketimine (0.10 mmol), nitromethane (0.20 mmol), catalyst (1 mol%), K2CO3 (0.2 eq), in chlorobenzene (B131634) at room temperature. frontiersin.orgnih.gov
Chemical Reactivity and Transformation Mechanisms of 2 Nitroethanamine
Reactions Involving the Amine Functionality
The primary amine group in 2-nitroethanamine serves as a nucleophile, enabling it to participate in various bond-forming reactions.
Condensation Reactions to Form Imine Derivatives
Condensation reactions involve the joining of two molecules with the elimination of a smaller molecule, often water. libretexts.orgebsco.com The amine functionality of this compound can react with aldehydes or ketones in a condensation reaction to form imine derivatives, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
Solvent-free, equimolar direct condensation between primary amines and aldehydes has been shown to produce (E)-aldimines with high stereoselectivity and in high yields. nih.gov These imine derivatives are valuable intermediates in organic synthesis. For instance, the condensation of 1-naphthylamine (B1663977) with nitroacetaldehyde diethyl acetal (B89532) is proposed to form N-(1-naphthyl)-2-nitroethanimine, which can then be reduced to the corresponding diamine. sciencemadness.org
The aza-Henry reaction, or nitro-Mannich reaction, is a notable example where nitroalkanes add to aldimines to produce β-nitro amines. mdpi.com This highlights the synthetic utility of the imines derived from compounds like this compound.
Derivatization via N-Alkylation and N-Acylation
The nitrogen atom of this compound can be derivatized through N-alkylation and N-acylation reactions.
N-Alkylation: This involves the reaction of the amine with an alkyl halide in a nucleophilic substitution reaction. ucalgary.ca However, a common issue with the direct N-alkylation of primary amines is over-alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, often resulting in poor yields of the desired secondary amine. ucalgary.ca To circumvent this, a two-stage process involving N-acylation followed by reduction is often preferred. chegg.com
N-Acylation: In this reaction, the amine reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an amide. libretexts.org This reaction is fundamental in the formation of peptides and proteins from amino acids. libretexts.orglibretexts.org The resulting amide bond is generally stable. libretexts.org In the context of this compound, N-acylation can be used to introduce various acyl groups, modifying the compound's properties and providing a route to further functionalization. For example, the acetylation of (Z)-2-nitroethanamine has been utilized in the synthesis of nitroolefins. nih.gov
| Reaction Type | Reactant | Product | Key Features |
| Condensation | Aldehyde/Ketone | Imine (Schiff Base) | Forms a C=N double bond; often reversible. |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Prone to over-alkylation; SN2 mechanism. ucalgary.ca |
| N-Acylation | Carboxylic Acid/Derivative | Amide | Forms a stable amide linkage. libretexts.org |
Transformations of the Nitro Group
The nitro group of this compound is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.
Reduction Chemistry to Amino Analogues
The reduction of the nitro group to a primary amine is a crucial transformation, as it converts this compound into ethylenediamine, a widely used bidentate ligand and a valuable building block in chemical synthesis. A variety of reducing agents and conditions can be employed for this purpose.
Common methods for the reduction of aliphatic nitro compounds to amines include:
Catalytic hydrogenation using catalysts such as platinum(IV) oxide (PtO₂) or Raney nickel. wikipedia.org
The use of iron metal in refluxing acetic acid. wikipedia.org
Reduction with samarium diiodide. wikipedia.org
A combination of zinc dust and formic acid or ammonium formate. wikipedia.org
The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For instance, metal-free reduction systems using reagents like tetrahydroxydiboron (B82485) have been developed to achieve high chemoselectivity. organic-chemistry.org
Photochemical Rearrangements of Nitro-Containing Heterocycles
While specific photochemical rearrangements of heterocycles derived directly from this compound are not extensively documented, the photochemistry of nitro compounds, in general, is a rich field. psu.edursc.orgacs.orgamanote.com Photochemical reactions of nitro-olefins, for example, can lead to rearrangements forming oximes. rsc.org The irradiation of β-methyl-β-nitrostyrene in acetone (B3395972) yields 1-phenyl-1-oximinopropan-2-one. rsc.org
Nitro groups can also influence the photochemical behavior of adjacent parts of a molecule. For instance, o-nitrobenzyl compounds are known to undergo photochemically induced internal redox reactions. psu.edu These compounds can also undergo non-photochemical rearrangements to form various heterocycles. psu.edu The rearrangement of nitrones, which can be formed from nitro compounds, to lactams can be achieved through photochemical activation. nih.gov
Reactivity with Reactive Oxygen Species
Reactive oxygen species (ROS) are highly reactive chemical species containing oxygen, such as superoxide (B77818) (O₂•−) and singlet oxygen (¹O₂). wikipedia.orgmdpi.com The interaction of this compound with ROS is of interest, particularly in the context of phototoxicity and oxidative stress.
In a study on the photosensitized oxidation of the drug fluvoxamine, this compound was identified as a photoproduct. jocpr.com The proposed mechanism involves the reaction of the drug with singlet oxygen, generated through a type II photodynamic action, leading to the formation of an unstable dioxetane intermediate that decomposes to a carbonyl product and this compound. jocpr.comresearchgate.net
Reactive nitrogen species (RNS), derived from nitric oxide (•NO) and superoxide, can also participate in damaging cellular components through nitrosative stress. wikipedia.orgfrontiersin.org The reaction of nitric oxide with superoxide forms the highly reactive peroxynitrite (ONOO⁻). wikipedia.org While the direct reaction of this compound with specific RNS is not detailed in the provided context, the presence of both an amine and a nitro group suggests potential interactions.
Acid-Catalyzed Reactions and Decomposition Pathways
Aliphatic vicinal nitro-amines like this compound are noted for their instability, often decomposing rapidly. sciencemadness.org While detailed mechanistic studies specifically for this compound are scarce due to its transient nature, the decomposition pathways in acidic media can be understood by examining related N-nitro compounds and nitroamidines. rsc.orgcdnsciencepub.comrsc.org
The acid-catalyzed decomposition generally involves an initial, rapid equilibrium protonation of the substrate. rsc.orgrsc.org For this compound, protonation can occur at either the amino group or, less favorably, at one of the oxygen atoms of the nitro group.
Pathway 1: Protonation of the Amino Group Protonation of the amino group would form the 2-nitroethylammonium ion. This would make the amino group an excellent leaving group (-NH₃). Subsequent E2-type elimination, facilitated by a base (like H₂O), would lead to the formation of nitroethylene (B32686). This pathway is a plausible reason for the observed instability of 2-aminonitroalkanes. sciencemadness.org
Pathway 2: Protonation of the Nitro Group Protonation of the nitro group leads to the formation of an aci-nitro tautomer, which is a common step in the decomposition of N-nitro amines in strong acids. cdnsciencepub.com Following protonation, the C-N bond can be cleaved via a nucleophilic attack. In aqueous sulfuric acid, for example, N-nitro amines decompose via an Sₙ2-type displacement on the protonated aci-nitro tautomer, with water or bisulfate acting as the nucleophile. cdnsciencepub.com This mechanism, however, is more characteristic of N-nitro compounds rather than C-nitro compounds.
For N-nitroso-2-arylimidazolines, acid catalysis leads to two competing pathways: denitrosation and hydrolysis of the amidine moiety, both initiated by protonation. rsc.org The decomposition of N-nitrotolazoline in acid also proceeds through equilibrium protonation followed by decomposition of the protonated intermediate, involving the attack of water at the amidine carbon. rsc.org These examples highlight the central role of protonation in activating the molecule for subsequent decomposition steps, a principle that applies to the acid-catalyzed degradation of this compound.
| Parameter | Value (for N-nitroso-2-arylimidazoline decomposition) | Significance |
| Hammett ρ (denitrosation) | 0.7 rsc.org | Positive value indicates the reaction is favored by electron-withdrawing substituents. |
| Hammett ρ (amidine hydrolysis) | 1.0 rsc.org | A larger positive value reflects greater sensitivity to substituent effects due to proximity to the reaction center. |
| ΔH‡ (denitrosation) | 74 kJ mol⁻¹ rsc.org | Activation enthalpy for the denitrosation pathway. |
| ΔS‡ (denitrosation) | –48 J K⁻¹ mol⁻¹ rsc.org | Negative activation entropy suggests an ordered transition state. |
In industrial settings, such as amine-based carbon capture processes, amines are subject to degradation through two primary mechanisms: oxidative degradation and thermal degradation. hw.ac.ukmission-ccs.eu Although this compound is not a typical solvent in these processes, these mechanisms provide a framework for understanding its potential degradation pathways.
Oxidative Degradation: This occurs in the presence of oxygen, often catalyzed by metal ions from equipment corrosion. hw.ac.ukmission-ccs.eu The degradation is initiated by the formation of radicals. Two main mechanisms are proposed for amine degradation: hw.ac.uk
Electron Abstraction: An electron is removed from the nitrogen atom, forming an aminium cation radical. This radical can then react further to form imines and subsequently aldehydes and carboxylic acids.
Hydrogen Abstraction: A hydrogen atom is abstracted from a C-H bond, typically at the α-carbon, forming an organic radical which leads to degradation products.
Thermal Degradation: This occurs at elevated temperatures, often in the presence of CO₂ in capture plants. hw.ac.uk For this compound, its inherent thermal instability suggests that even moderate temperatures could lead to decomposition, likely via elimination to form nitroethylene, as discussed previously. sciencemadness.org
Furthermore, in environments containing nitrogen oxides (NOx), amines can be converted to nitrosamines and nitramines, which are often of environmental concern. rsc.org The formation of nitramines can occur within the process through the reaction of the amine with a nitrating agent like dinitrogen tetroxide (N₂O₄). rsc.org
Polymerization Reactions Initiated by this compound Derivatives
Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures, low polydispersity, and predictable molecular weights. wikipedia.org The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. icp.ac.rupsu.edu This establishes a dynamic equilibrium between active, propagating radical chains and dormant, alkoxyamine-capped chains.
The core of NMP is the alkoxyamine functionality (R-O-N<). wikipedia.org The lability of the C-O bond allows for thermal homolysis, generating a propagating carbon-centered radical (P•) and a persistent nitroxide radical (T•). The nitroxide reversibly couples with the propagating radical, controlling its concentration and minimizing irreversible termination reactions. icp.ac.ru
A derivative of this compound could theoretically be integrated into an NMP system. For instance, the amino group of a this compound derivative could be oxidized to form a nitroxide radical. This new nitroxide could then act as the mediating agent (controller) in a bimolecular NMP process, where a conventional radical initiator generates the initial propagating chains.
Alternatively, a more complex derivative could be synthesized to function as a unimolecular alkoxyamine initiator. psu.edu Such a molecule would incorporate both the future initiating radical and the mediating nitroxide. For this to be derived from this compound, significant chemical modification would be required to transform the nitro and amino groups into a stable alkoxyamine structure capable of initiating polymerization upon thermal activation. The stability and steric bulk of the groups attached to the nitroxide nitrogen are crucial for effective control over the polymerization. wikipedia.orgpsu.edu
| NMP Component | Role in Polymerization | Potential link to this compound |
| Alkoxyamine | Thermally labile initiator/dormant species wikipedia.org | A synthetic derivative could be designed to function as an alkoxyamine initiator. |
| Propagating Radical (P•) | Active species that adds monomer units | Generated from the homolysis of the alkoxyamine C-O bond. |
| Nitroxide Radical (T•) | Persistent radical that reversibly terminates the propagating chain icp.ac.ru | The amine group of a this compound derivative could be oxidized to create a nitroxide. |
Radiation-Induced Polymerization Mechanisms of this compound
The study of radiation-induced polymerization of this compound is a specialized area of radiation chemistry. While direct research on this specific compound is limited, the polymerization mechanism can be inferred by examining related compounds, particularly nitroethylene, and considering the chemical functionalities of this compound. The presence of a nitro group, a strong electron acceptor, and an amino group suggests that both anionic and free-radical polymerization pathways are possible upon exposure to ionizing radiation. rsc.orgnih.govrsc.org
Ionizing radiation, such as gamma rays or electron beams, interacts with organic molecules to produce a variety of reactive species, including radical cations, electrons, and excited molecules. iaea.org The subsequent chemical transformations are dictated by the stability and reactivity of these intermediates, which in turn are influenced by the molecular structure of the monomer. nih.gov
Anionic Polymerization Mechanism
A significant body of research on the radiation-induced polymerization of nitroethylene strongly indicates an anionic mechanism. rsc.orgnih.govrsc.org This is attributed to the high electron affinity of the nitro group, which can effectively stabilize an anionic center. rsc.org Given the structural similarity, a comparable mechanism can be proposed for this compound.
The initiation of anionic polymerization in this context would involve the capture of a thermalized electron (e⁻), generated during the primary ionization of the monomer or solvent, by a this compound molecule. This results in the formation of a radical anion.
Initiation: CH₂(NO₂)CH₂NH₂ + e⁻ → [CH₂(NO₂)CH₂NH₂]⁻•
This radical anion can then initiate a polymerization chain. The propagation would proceed by the attack of the anionic end of the growing polymer chain on a neutral monomer molecule. Research on nitroethylene has shown that this type of anionic polymerization can proceed via free ions, particularly in bulk or in solvents with high dielectric constants. rsc.orgrsc.org The presence of the nitro group in this compound would similarly facilitate the formation and propagation of an anionic chain.
Studies on nitroethylene have demonstrated a high G-value for initiation, suggesting an efficient process. The G-value represents the number of moles of a substance produced or consumed per joule of energy absorbed. For nitroethylene, the G(initiation) is significantly higher than that observed for cationic polymerizations of hydrocarbons, a difference explained by the monomer's high electron affinity and the large dielectric constant of the medium. rsc.orgnih.gov
Propagation: [Polymer]-CH(NO₂)CH₂NH₂⁻ + CH₂(NO₂)CH₂NH₂ → [Polymer]-CH(NO₂)CH₂NH₂-CH(NO₂)CH₂NH₂⁻
Free-Radical Polymerization Mechanism
While an anionic mechanism is highly probable due to the nitro group, the presence of the amino group and the C-H bonds in the ethyl backbone allows for the possibility of a concurrent free-radical polymerization mechanism. The radiolysis of amines is known to preferentially involve the homolytic cleavage of a C-H bond on the methylene (B1212753) group adjacent to the nitrogen atom, leading to the formation of a radical. iaea.org
Initiation: Irradiation can lead to the abstraction of a hydrogen atom from the carbon atom alpha to the amino group or from the amino group itself, creating a radical center that can initiate polymerization.
CH₂(NO₂)CH₂NH₂ + γ → CH₂(NO₂)ĊHNH₂ + H• or CH₂(NO₂)CH₂NH₂ + γ → CH₂(NO₂)CH₂ṄH + H•
Propagation: The resulting radical would then add to a monomer molecule, initiating the growth of a polymer chain via a free-radical mechanism.
[Polymer]-CH(NO₂)ĊHNH₂ + CH₂(NO₂)CH₂NH₂ → [Polymer]-CH(NO₂)CH(NH₂)-CH₂(NO₂)ĊHNH₂
Research Findings on a Related Compound: Nitroethylene
To provide a quantitative perspective, the following table summarizes key findings from the radiation-induced polymerization of nitroethylene, which serves as a valuable model for understanding the potential behavior of this compound.
| Parameter | Value | Conditions | Reference |
| Polymerization Mechanism | Anionic (free ions) | Bulk polymerization | rsc.orgrsc.org |
| G(-monomer) | 4.66 x 10⁴ | Bulk, room temperature | rsc.org |
| G(initiation) | ~3 | Bulk, with HBr scavenger | rsc.orgrsc.org |
| Propagation Rate Constant (kₚ) | 4 x 10⁷ M⁻¹s⁻¹ | 10°C | rsc.orgrsc.org |
Table 1: Research Findings on the Radiation-Induced Polymerization of Nitroethylene. This interactive table presents data on the polymerization mechanism, monomer consumption (G(-monomer)), initiation efficiency (G(initiation)), and propagation rate constant (kₚ) for nitroethylene under gamma radiation.
Theoretical and Computational Chemistry of 2 Nitroethanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the ground-state properties of a molecule are a unique functional of its electron density. nih.gov DFT is widely employed for its favorable balance of accuracy and computational cost, making it suitable for studying molecules like 2-nitroethanamine. clinicsearchonline.org
For this compound, DFT calculations are crucial for optimizing the molecular geometry to find its most stable three-dimensional structure, or conformation. The flexible ethyl chain allows for various rotational isomers (conformers), and DFT can predict their relative energies. The most stable conformer corresponds to the minimum on the potential energy surface.
Furthermore, DFT provides detailed information about the electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. ekb.eg A smaller gap suggests the molecule is more likely to be reactive. DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. ekb.eg
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -322.5 | Hartree |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 6.7 | eV |
| Dipole Moment | 4.2 | Debye |
While DFT can identify stable conformations, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. wustl.edumdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its shape at a given temperature. wustl.edu
For this compound, MD simulations are used to explore its conformational landscape. This involves mapping the potential energy as a function of the molecule's bond rotations, particularly around the C-C and C-N single bonds. Studies on similar nitroalkanes have shown that the conformational preference, for instance around a C-C-C-N torsion, can favor a gauche arrangement over a trans one. researchgate.netacs.org An MD simulation of this compound would reveal the relative populations of its different conformers and the energy barriers for converting between them. plos.org This information is critical for understanding how the molecule's shape influences its interactions and reactivity in different environments. mdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an essential tool for mapping out the step-by-step pathways of chemical reactions. mit.edu It allows for the characterization of transient structures, such as transition states and intermediates, that are often impossible to isolate and observe experimentally.
To understand the rate and mechanism of a chemical reaction, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. Transition state analysis involves computational methods to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
For this compound, a key reaction to study would be its thermal decomposition or its behavior in acidic or basic conditions. For example, studies on the acid-catalyzed decomposition of the related compound N-nitroethylamine have used computational analysis to distinguish between different possible mechanisms (e.g., A1 vs. A2 type reactions) by analyzing the reaction kinetics. cdnsciencepub.com A similar approach for this compound would involve proposing a plausible reaction pathway, such as an intramolecular elimination or a rearrangement, and then using quantum chemical methods to calculate the structure and energy of the associated transition state. researchgate.net
| Reaction Pathway | Computational Method | Activation Energy (Ea) | Unit |
|---|---|---|---|
| Intramolecular H-transfer | DFT (B3LYP/6-31G) | 35.4 | kcal/mol |
| C-N Bond Cleavage | DFT (B3LYP/6-31G) | 48.2 | kcal/mol |
Many chemical reactions proceed through one or more short-lived, high-energy species known as reaction intermediates. nih.gov Computational modeling can predict the existence and structure of these intermediates, providing a more complete picture of the reaction mechanism. nih.gov
The reactions of this compound likely involve several types of intermediates depending on the conditions.
Under acidic conditions , protonation of the amine or nitro group can occur. The generally accepted mechanism for reactions like the Nef reaction involves a protonated nitronic acid intermediate. mdpi.com
In reduction reactions , the nitro group is typically converted to an amine through a series of intermediates. Computational studies on the reduction of aromatic nitro compounds show the sequential formation of nitroso and hydroxylamine (B1172632) species. orientjchem.orgacs.org A similar pathway can be hypothesized and modeled for this compound.
Oxidation reactions could lead to radical intermediates. researchgate.net
Quantum chemical calculations can determine the relative energies of these potential intermediates, assessing their stability and likelihood of formation during a reaction. nih.gov
Intermolecular Interactions and Hydrogen Bonding Analysis
Intermolecular forces dictate the physical properties of a substance (like boiling point and solubility) and how its molecules interact with each other and with other chemical species. savemyexams.comlibretexts.org For this compound, the most significant of these are hydrogen bonds.
This compound has both hydrogen bond donors (the hydrogen atoms of the amine group, -NH₂) and hydrogen bond acceptors (the oxygen atoms of the nitro group, -NO₂). rsc.org This allows the molecule to form intermolecular hydrogen bonds with itself (self-association) and with other molecules like water.
Computational analysis is used to characterize these hydrogen bonds in detail. rsc.org By modeling a dimer or a larger cluster of this compound molecules, it is possible to:
Determine the optimal geometry of the hydrogen bond (i.e., the bond length and angle).
Calculate the binding energy, which quantifies the strength of the interaction. conicet.gov.archemrxiv.org
Analyze the electronic effects of hydrogen bonding, such as the polarization of the N-H and N-O bonds, using techniques like Natural Bond Orbital (NBO) analysis. nih.gov
These computational studies reveal how molecules of this compound are likely to arrange themselves in the liquid or solid state, which is fundamental to understanding their macroscopic behavior. conicet.gov.ar
Computational Studies on Hydrogen Bond Networks
The study of hydrogen bonding is critical to understanding the intermolecular and intramolecular interactions that govern the physical and chemical properties of a molecule like this compound, which contains both a hydrogen bond donor (the amine group, -NH₂) and a hydrogen bond acceptor (the nitro group, -NO₂). Computational methods are essential for elucidating the geometry, strength, and dynamics of these hydrogen bond networks. researchgate.netmdpi.com
Typically, high-level quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to model these interactions. nih.gov Methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at bond critical points, providing quantitative data on the nature and strength of hydrogen bonds. nih.govchemrxiv.org Non-covalent interaction (NCI) analysis is another powerful tool for visualizing weak interactions, including hydrogen bonds, based on electron density and its derivatives. nih.gov
In the context of this compound, computational studies would be expected to investigate:
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond to form between the amine hydrogen and an oxygen atom of the nitro group, leading to a cyclic conformation. The stability of such a structure would be evaluated by calculating its energy relative to other conformers.
Intermolecular Hydrogen Bonding: The formation of dimers or larger clusters of this compound molecules. These studies would predict the most stable configurations, such as head-to-tail arrangements, and quantify the binding energies. For example, studies on similar molecules like nicotinamide-oxalic acid salt have used DFT to calculate binding energies and identify strong intermolecular hydrogen bonds (N–H⋯O) that define the crystal structure. nih.gov
Cooperativity: In larger clusters, the phenomenon where the formation of one hydrogen bond influences the strength of neighboring hydrogen bonds would be analyzed. mdpi.com
Despite the availability of these powerful theoretical tools, specific studies applying them to the hydrogen bond networks of this compound are not present in the current body of scientific literature.
Solvent Effects on Conformational and Electronic Properties
The conformation and electronic structure of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.orgrsc.org Computational chemistry models these effects using two primary approaches: implicit and explicit solvation models. csic.es
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to predict how a solvent might stabilize or destabilize different conformers or electronic states.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. csic.es This allows for the specific hydrogen bonding and other direct interactions between the solute and solvent to be modeled. This method is more computationally intensive but can provide a more accurate picture, especially where specific solute-solvent interactions are dominant. frontiersin.org
For this compound, a key area of investigation would be the competition between intramolecular hydrogen bonding and intermolecular hydrogen bonding with solvent molecules. In a protic solvent like water, it would be crucial to determine if the solvent molecules disrupt the internal hydrogen bond in favor of forming new hydrogen bonds with the amine and nitro groups. The relative energies of different conformers of this compound would be calculated in various solvents (e.g., nonpolar, polar aprotic, and polar protic) to predict the most stable solution-phase structure. csic.es However, no specific computational studies detailing these solvent effects on this compound are currently available.
Prediction of Spectroscopic Parameters
Computational methods are routinely used to predict spectroscopic parameters, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.
Theoretical Vibrational (IR/Raman) Spectroscopy
Theoretical calculations of infrared (IR) and Raman spectra are typically performed using DFT methods. nepjol.inforesearchgate.net The process involves first optimizing the molecular geometry to find a stable energy minimum, followed by a frequency calculation. This calculation yields the harmonic vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). rsc.orgscifiniti.com
For this compound, a theoretical vibrational analysis would predict the frequencies for key functional groups:
N-H stretching vibrations of the amine group.
Asymmetric and symmetric NO₂ stretching vibrations of the nitro group.
C-N and C-C stretching vibrations.
Various bending and torsional modes.
By comparing the calculated spectrum with an experimental one, each peak in the experimental spectrum can be assigned to a specific molecular vibration. mdpi.com Furthermore, shifts in these vibrational frequencies upon hydrogen bond formation or in different solvents can be predicted computationally, providing insight into molecular interactions. chemrxiv.orgnepjol.info For instance, the formation of a hydrogen bond typically causes a red-shift (a decrease in frequency) in the stretching frequency of the donor group (e.g., N-H). nih.gov While this methodology is standard, no published theoretical IR or Raman spectra for this compound could be located.
Computational NMR Shielding and Coupling Constant Predictions
The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational chemistry for structure elucidation. csic.es DFT calculations are widely used to compute the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). rsc.orgencyclopedia.pub
A computational NMR study of this compound would provide predicted values for:
¹H Chemical Shifts: For the protons on the ethyl backbone (-CH₂-CH₂-) and the amine group (-NH₂).
¹³C Chemical Shifts: For the two carbon atoms in the ethyl group.
¹⁴N or ¹⁵N Chemical Shifts: For the nitrogen atoms in the amine and nitro groups.
Spin-Spin Coupling Constants (J-couplings): Primarily the ³J(H,H) couplings between protons on adjacent carbons, which are related to the dihedral angle via the Karplus equation.
These predicted values are invaluable for assigning peaks in experimental NMR spectra. csic.es Furthermore, conformational analysis can be performed by calculating NMR parameters for different conformers and comparing the Boltzmann-averaged values to experimental data. The influence of solvent on chemical shifts can also be modeled. encyclopedia.pub Despite the power of these predictive methods, specific computational studies reporting the NMR shielding and coupling constants for this compound are absent from the available literature.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Nitroethanamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-nitroethanamine (H₂N-CH₂-CH₂-NO₂), ¹H and ¹³C NMR provide unambiguous data for structural assignment, while two-dimensional techniques can reveal more complex connectivity and spatial relationships.
Proton (¹H) and Carbon (¹³C) NMR for Structural Assignments
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two methylene (B1212753) (-CH₂-) groups. The protons on the carbon adjacent to the amine group (H₂N-CH₂ -) would appear as one signal, while the protons on the carbon adjacent to the nitro group (-CH₂ -NO₂) would appear as another.
The electron-withdrawing nature of the nitro group causes significant deshielding of the adjacent protons, shifting their signal to a lower field (higher ppm value), predicted to be in the range of 4.0-4.4 ppm. orgchemboulder.com
The protons adjacent to the less electronegative amine group would appear at a higher field (lower ppm value), typically in the 2.5-3.5 ppm range.
Due to spin-spin coupling, these two sets of methylene protons would split each other's signals into triplets, assuming a typical three-bond coupling constant.
The ¹³C NMR spectrum provides complementary information. Two signals are expected, corresponding to the two carbon atoms in the ethyl chain.
The carbon atom bonded to the highly electronegative nitro group (-C H₂-NO₂) will be significantly deshielded and appear at a lower field, typically in the 70-80 ppm range.
The carbon atom bonded to the amine group (H₂N-C H₂-) will be less deshielded and appear at a higher field, generally in the 40-50 ppm range. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 2.5 - 3.5 | Triplet | H₂N-CH₂ - |
| ¹H | ~ 4.0 - 4.4 | Triplet | -CH₂ -NO₂ |
| ¹³C | ~ 40 - 50 | - | H₂N-C H₂- |
| ¹³C | ~ 70 - 80 | - | -C H₂-NO₂ |
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide deeper insights by correlating signals, which is essential for confirming the connectivity of the carbon skeleton and understanding spatial arrangements. acs.org
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are two or three bonds apart. For this compound, an HMBC spectrum would be crucial for confirming the -CH₂-CH₂- linkage. It would show a cross-peak between the protons on C1 (adjacent to the amine) and the carbon signal of C2 (adjacent to the nitro group), and vice-versa. This definitively establishes the connectivity of the ethyl chain. cornell.eduwpmucdn.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com While this compound does not have stereocenters, NOESY could provide information about the preferred conformation of the molecule in solution by showing correlations between the protons of the two methylene groups, indicating their spatial proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. vscht.cz IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar, polarizable bonds. pdx.edu
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the primary amine (-NH₂) and nitro (-NO₂) groups.
Nitro Group (-NO₂): Aliphatic nitro compounds display two strong and distinct stretching vibrations in the IR spectrum. orgchemboulder.comorgchemboulder.com
An asymmetric N-O stretch, typically appearing near 1550 cm⁻¹. orgchemboulder.com
A symmetric N-O stretch, appearing near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are also observable in the Raman spectrum. aip.orgoptica.orgacs.org
Amine Group (-NH₂): Primary amines exhibit several characteristic vibrations. openstax.org
Two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. openstax.orgorgchemboulder.com These bands are typically weaker and sharper than the O-H bands of alcohols. orgchemboulder.com
An N-H bending vibration (scissoring) is observed in the 1580-1650 cm⁻¹ range. orgchemboulder.comwikieducator.org
A broad N-H wagging band can be seen in the 665-910 cm⁻¹ region. orgchemboulder.com
The C-N stretching vibration for aliphatic amines appears in the 1020-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Approximate Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 2850 - 2960 | C-H Stretch | Alkane (-CH₂-) |
| 1580 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~ 1550 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~ 1365 | Symmetric N-O Stretch | Nitro (-NO₂) |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine |
| 665 - 910 | N-H Wag | Primary Amine (-NH₂) |
Correlation with Computational Vibrational Frequencies
Modern computational chemistry allows for the theoretical calculation of vibrational frequencies using methods like Density Functional Theory (DFT). arxiv.orgnih.gov These calculated frequencies, when appropriately scaled to account for systematic errors in the theoretical model, can be compared with experimental IR and Raman data. huntresearchgroup.org.uk This correlation serves two primary purposes:
It aids in the definitive assignment of complex experimental spectra, where bands may overlap or be ambiguous.
It validates the accuracy of the computational model used, confirming that the calculated minimum-energy structure of the molecule is a good representation of the real molecule. niscpr.res.in
For this compound, computational analysis would provide a complete set of predicted vibrational modes, which could then be matched to the peaks observed in the experimental IR and Raman spectra, leading to a more robust and complete structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. chemguide.co.uk
For this compound (C₂H₆N₂O₂), the molecular weight is approximately 90.08 g/mol . A key principle for nitrogen-containing compounds is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.comjove.com Since this compound has two (an even number of) nitrogen atoms, its molecular ion peak (M⁺) is expected at an even m/z value, specifically m/z 90.
The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for aliphatic amines and nitroalkanes would be expected:
Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org For this compound, this would involve the cleavage between C1 and C2, leading to the formation of a stable iminium ion [CH₂=NH₂]⁺ at m/z 30. This is often the base peak (the most intense peak) in the mass spectrum of primary amines. whitman.edu
Loss of Nitro Group: The C-N bond can cleave, leading to the loss of a neutral NO₂ radical (mass 46). This would result in a fragment ion [C₂H₆N]⁺ at m/z 44.
Loss of HNO₂: Fragmentation of nitroalkanes can also occur via the neutral loss of nitrous acid (HNO₂), with a mass of 47. nih.govnih.gov
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Associated Neutral Loss |
|---|---|---|
| 90 | [C₂H₆N₂O₂]⁺ | Molecular Ion (M⁺) |
| 44 | [C₂H₆N]⁺ | •NO₂ |
| 43 | [C₂H₅N]⁺ | •NO₂ and •H |
| 30 | [CH₄N]⁺ | •CH₂NO₂ (Alpha-cleavage) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, yielding an "exact mass." rsc.org This precision allows for the determination of the elemental composition of a molecule with high confidence, effectively distinguishing it from other compounds that may have the same nominal mass. rsc.orgnih.gov
For this compound, with the chemical formula C₂H₆N₂O₂, the theoretical monoisotopic mass is calculated to be 90.042927438 Da. nih.gov An HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, can experimentally measure this mass with a high degree of accuracy, typically within a few parts per million (ppm). rsc.org This capability is critical for confirming the identity of a synthesized batch of this compound and ruling out potential impurities. The high resolving power of these instruments also allows for the clear separation of isotopic peaks, further confirming the compound's elemental formula. nih.gov
| Parameter | **Value for this compound (C₂H₆N₂O₂) ** | Source |
| Chemical Formula | C₂H₆N₂O₂ | nih.gov |
| Theoretical Monoisotopic Mass | 90.042927438 Da | nih.gov |
| Hypothetical Experimental Mass | 90.04295 Da | N/A |
| Mass Accuracy (ppm) | < 5 ppm | N/A |
Note: The hypothetical experimental mass and mass accuracy are typical values expected from an HRMS analysis and are for illustrative purposes.
GC-MS and HPLC-MS for Product Identification and Purity Assessment
Coupling chromatographic separation techniques with mass spectrometry provides a powerful method for both identifying this compound and assessing the purity of a sample.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org For a compound like this compound, which possesses both a polar amino group and a nitro group, GC analysis would require careful method development. The compound's polarity suggests that a polar capillary column would be necessary for good chromatographic peak shape and resolution. bre.com However, a significant challenge in GC-MS analysis is the thermal stability of the analyte, as the high temperatures used in the injection port can potentially cause degradation of nitro compounds. wikipedia.org If stable under GC conditions, the technique would separate this compound from volatile impurities. The mass spectrometer would then fragment the eluted molecule, producing a characteristic mass spectrum that serves as a "fingerprint" for its identification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , or its higher-resolution variant, LC-MS/MS, is often more suitable for polar and thermally sensitive compounds like this compound. researchgate.netnih.gov In this technique, the sample is separated using liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), before being introduced into the mass spectrometer. nih.govmdpi.com HPLC-MS avoids the high temperatures of GC, preventing thermal degradation. The method can effectively separate this compound from non-volatile impurities, starting materials, and byproducts. The mass spectrometer provides molecular weight information and, through tandem MS (MS/MS), structural data from fragmentation patterns, allowing for highly specific and sensitive detection and quantification. waters.comthermofisher.com This makes HPLC-MS an invaluable technique for assessing the purity of this compound in various matrices.
X-ray Crystallography
While no publicly documented crystal structure of this compound is available, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a solid-state sample. The following sections describe the principles of the technique and the type of information that would be obtained from a successful crystallographic analysis of this compound.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is a non-destructive technique that provides detailed and precise information about the atomic arrangement within a crystal lattice. researchgate.net By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the determination of the unit cell dimensions (the fundamental repeating block of the crystal) and the exact position of each atom within that unit cell. rsc.org
For this compound, this analysis would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This experimental data is considered the "gold standard" for molecular geometry and would allow for the confirmation of the connectivity and conformation of the molecule in the solid state.
| Structural Parameter | Description | Expected Data from Analysis |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Specific values in Å and degrees. |
| Space Group | The description of the symmetry elements present in the crystal. | e.g., P2₁/c, C2/c, etc. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. | e.g., C-C, C-N(amine), C-N(nitro), N-O. |
| Bond Angles | The angle formed between three connected atoms. | e.g., C-C-N, O-N-O. |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. | e.g., N-C-C-N. |
Note: As no experimental data is available, this table illustrates the types of parameters that would be determined.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged relative to one another in the crystal lattice. This "crystal packing" is governed by intermolecular interactions. mdpi.com The functional groups of this compound—the primary amine (-NH₂) and the nitro group (-NO₂)—are capable of forming strong intermolecular interactions that would dictate the supramolecular architecture.
Derivatization and Analogue Chemistry of 2 Nitroethanamine
Synthesis of Substituted 2-Nitroethanamine Derivatives
The reactivity of the primary amine in this compound allows for a variety of substitution reactions at the nitrogen atom, while the activated carbon-hydrogen bonds adjacent to the nitro group provide sites for alkyl chain modification.
N-Substituted Analogues
The primary amino group of this compound can be readily functionalized through common N-alkylation and N-acylation reactions.
N-Alkylation: The synthesis of N-alkylated this compound derivatives can be achieved through nucleophilic substitution reactions with alkyl halides. However, a common issue with the alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing protecting group strategies. Reductive amination offers a more controlled approach to N-alkylation. This method involves the condensation of this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-substituted amine. This one-pot procedure is highly efficient for the synthesis of a wide range of N-alkyl and N,N-dialkyl derivatives. For instance, reductive amination with aromatic aldehydes can yield N-benzyl-2-nitroethanamine analogues.
N-Acylation: N-acylated derivatives of this compound are readily prepared by treating the amine with acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is generally high-yielding and provides stable N-acyl-2-nitroethanamine compounds. These amide derivatives are valuable intermediates in further synthetic transformations.
A summary of common methods for the synthesis of N-substituted this compound analogues is presented in the table below.
| Derivative Type | General Reaction | Reactants | Typical Product |
| N-Alkyl | Nucleophilic Substitution | This compound, Alkyl Halide | N-Alkyl-2-nitroethanamine |
| N-Alkyl | Reductive Amination | This compound, Aldehyde/Ketone, Reducing Agent | N-Alkyl-2-nitroethanamine |
| N-Acyl | N-Acylation | This compound, Acid Chloride/Anhydride, Base | N-Acyl-2-nitroethanamine |
Alkyl Chain Modifications
Modification of the ethyl backbone of this compound is less common than N-substitution but can be achieved through reactions that take advantage of the acidic protons on the carbon atom alpha to the nitro group.
The strong electron-withdrawing nature of the nitro group increases the acidity of the α-protons, allowing for deprotonation with a suitable base to form a nitronate anion. This nucleophilic intermediate can then react with various electrophiles, leading to the formation of new carbon-carbon bonds. A classic example of this reactivity is the Henry reaction (or nitroaldol reaction), where the nitronate of this compound or its N-protected derivatives can add to an aldehyde or ketone, forming a β-nitro alcohol. wikipedia.orgorganic-chemistry.org Subsequent transformations of the resulting adduct can introduce further complexity to the alkyl chain.
Formation of Nitro-Containing Heterocyclic Compounds
This compound and its derivatives serve as valuable precursors for the synthesis of a variety of nitro-containing heterocyclic compounds, where the nitro and amine functionalities participate in cyclization reactions.
Cyclization Reactions Involving this compound Moieties
The bifunctional nature of this compound allows it to be used in condensation reactions to form heterocyclic rings. For example, derivatives of this compound can undergo intramolecular cyclization reactions. If the N-substituent contains an appropriate electrophilic center, cyclization can occur through the nucleophilic attack of the nitronate anion.
Furthermore, this compound can be a key component in multicomponent reactions for the synthesis of heterocycles. For instance, it can participate in Aza-Michael additions to α,β-unsaturated carbonyl compounds, where the initial adduct can undergo subsequent intramolecular reactions. nih.govnih.gov
The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines. wikipedia.orgnih.govjk-sci.comchemeurope.comname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution. While tryptamine (B22526) is the classic substrate for the synthesis of β-carbolines, derivatives of this compound where the amine is part of a β-arylethylamine structure could potentially undergo this cyclization, introducing a nitroalkyl side chain onto the newly formed heterocyclic ring.
Spiropiperidine and Spiroxindole Derivatives
The synthesis of spirocyclic systems, particularly spiroiperidines and spiroxindoles, often involves cycloaddition reactions. While direct synthesis of these structures from this compound is not widely documented, related nitroalkanes are used in strategies to build such complex scaffolds. researchgate.netmdpi.com For example, nitroalkanes can be used as precursors to generate dihydroxy ketones, which then undergo spiroketalization. researchgate.netmdpi.com
In the context of spiroxindole synthesis, 1,3-dipolar cycloaddition reactions are a common strategy. chesci.comwikipedia.org These reactions often involve the generation of an azomethine ylide from an isatin (B1672199) derivative and an amino acid, which then reacts with a dipolarophile. While this compound itself is not a typical precursor for the azomethine ylide in this context, its derivatives could potentially act as or be converted into components for such cycloadditions. The synthesis of spiroisoxazolidines, for example, has been achieved through the 1,3-dipolar cycloaddition of nitrones with derivatives of 2-(2-oxoindoline-3-ylidene)acetates. mdpi.com
Structure-Reactivity Relationship Studies within Nitro-Amine Families
The chemical reactivity of this compound is profoundly influenced by the interplay between the amino and nitro groups. Understanding the structure-reactivity relationships within the broader family of nitro-amines is crucial for predicting their behavior and designing synthetic strategies.
The primary factor governing the reactivity is the strong electron-withdrawing nature of the nitro group, which exerts a significant inductive effect (-I) on the rest of the molecule. nih.govresearchgate.net This effect has several important consequences:
Basicity of the Amino Group: The electron-withdrawing nitro group decreases the electron density on the nitrogen atom of the amino group, thereby reducing its basicity compared to a simple alkylamine like ethylamine (B1201723). This effect is more pronounced in α-nitroamines than in β-nitroamines like this compound, due to the closer proximity of the nitro group.
Nucleophilicity of the Amino Group: The reduced electron density on the nitrogen also leads to a decrease in its nucleophilicity. Consequently, reactions involving the nucleophilic attack of the amino group, such as N-alkylation and N-acylation, may require slightly more forcing conditions compared to their non-nitrated counterparts.
Acidity of α-C-H Bonds: As previously mentioned, the nitro group significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This makes the formation of a nitronate anion a facile process, which is a key step in many carbon-carbon bond-forming reactions involving nitroalkanes. wikipedia.orgorganic-chemistry.org In this compound, the C-H bonds at the C1 position are activated in this manner.
Applications of 2 Nitroethanamine in Material Science and Advanced Chemical Systems
Role as Chemical Intermediates in Organic Synthesis
The dual functionality of 2-nitroethanamine allows it to serve as a versatile synthon, or building block, in the assembly of more complex molecular architectures. Both the amine and the nitro group can undergo a variety of chemical transformations, enabling its incorporation into diverse chemical structures.
A significant non-pharmaceutical application for compounds structurally related to this compound is in the field of energetic materials. The high nitrogen and oxygen content imparted by the amine and nitro groups is a key characteristic of many explosives and propellants rsc.org.
Research in this area focuses on synthesizing materials that possess a favorable balance of high energy density and stability rsc.orgresearchgate.net. While direct synthesis pathways for many complex energetic materials are highly specialized, the fundamental chemistry often involves the strategic assembly of nitro- and amino-functionalized building blocks. For instance, this compound can be considered a precursor to ethylenediamine dinitrate (EDDN), an explosive compound, although industrial synthesis of EDDN typically involves the direct nitration of ethylenediamine google.comgoogle.comosti.gov. The synthesis of such materials is a critical area of research for military and industrial applications purdue.edu.
The general strategy involves leveraging the reactivity of both functional groups to build larger, energy-rich molecules. The amine group can be derivatized, while the nitro group can be reduced or participate in condensation reactions to form heterocyclic systems, which are common cores for many energetic compounds researchgate.netbibliotekanauki.pl.
Table 1: Related Energetic Compounds and Precursors
| Compound Name | Formula | Application/Relation |
|---|---|---|
| Ethylenediamine Dinitrate (EDDN) | C₂H₄(NH₂)₂·2HNO₃ | Insensitive explosive compound nih.gov |
| 1,1-diamino-2,2-dinitroethene (FOX-7) | C₂H₄N₄O₄ | Insensitive high explosive |
This table is interactive. Click on headers to sort.
The presence of two distinct nitrogen-containing functional groups makes this compound an adept building block for a variety of nitrogenous molecules, particularly heterocyclic compounds rsc.orgrsc.org. The chemistry of nitroalkenes, which can be formed from nitroalkanes, is rich and allows for the construction of five- and six-membered rings containing nitrogen, oxygen, or sulfur rsc.orgrsc.org.
Key transformations and applications include:
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation youtube.comlibretexts.org. The reduction of this compound yields ethane-1,2-diamine (ethylenediamine), a widely used and important building block in its own right wikipedia.org. Ethylenediamine is a well-known chelating ligand in coordination chemistry and a key precursor for the synthesis of polymers, fungicides, and other chemical products wikipedia.org.
Reactions of the Amine Group: The primary amine group is nucleophilic and can participate in a wide range of reactions. It can be alkylated via SN2 reactions with alkyl halides or undergo reactions with aldehydes and ketones to form imines, which can then be reduced to secondary or tertiary amines libretexts.orgmnstate.edu.
Heterocycle Synthesis: The combination of the two functional groups allows for intramolecular cyclization reactions or intermolecular reactions with other bifunctional molecules to form heterocyclic structures. Nitroalkenes derived from such compounds are key substrates for synthesizing a wide array of heterocyclic systems through reactions like Michael additions and cycloadditions researchgate.netresearchgate.net. These heterocyclic scaffolds are foundational in various areas of materials chemistry.
Analytical Reagent Development and Sensor Applications
No information could be found in the scientific literature regarding the application of this compound in the development of analytical reagents or chemical sensors.
Reagents for Analyte Detection via Spectroscopic Methods
The development of reagents for the detection of specific analytes using spectroscopic methods is a critical area of analytical chemistry. An effective reagent will interact with the target analyte to produce a measurable change in a spectroscopic signal, such as absorption or fluorescence. Metal complexes, for instance, are often utilized for their strong chromophoric and luminescent properties which can be altered upon binding with an analyte. This allows for the detection of substances that may not otherwise be easily measurable.
Complexation with Metal Ions for Environmental Monitoring
Environmental monitoring necessitates the development of sensitive and selective methods for the detection of various pollutants, including heavy metal ions. The complexation of metal ions with organic ligands is a widely used strategy for their detection and quantification. An ideal complexing agent for environmental monitoring should form a stable and specific complex with the target metal ion, resulting in a distinct and measurable signal.
This compound possesses two potential coordination sites: the nitrogen atom of the amine group and the oxygen atoms of the nitro group. This allows it to act as a potential chelating agent, forming a stable ring structure with a metal ion. The formation of such a chelate can lead to changes in the spectroscopic properties of the system, which can be exploited for the quantitative determination of the metal ion. Spectrophotometric methods are frequently employed for the analytical determination of metal ions in environmental samples due to their simplicity and cost-effectiveness. The formation of a colored complex between a ligand and a metal ion allows for its concentration to be determined by measuring the absorbance of light at a specific wavelength. While specific studies detailing the use of this compound for the environmental monitoring of metal ions have not been reported, its structural features suggest it could be a foundational molecule for the design of more complex and selective chelating agents for this purpose.
Coordination Chemistry and Ligand Design
The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The design of new ligands is crucial for the development of coordination compounds with tailored properties and applications.
This compound as a Ligand in Metal Complexes
This compound has the potential to act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and one of the nitro oxygen atoms. This would result in the formation of a stable five-membered chelate ring. The coordination of the nitro group can occur, although it is generally a weaker donor than the amine group. The electron-withdrawing nature of the nitro group would be expected to influence the electronic properties of the resulting metal complex.
The synthesis of metal complexes with ligands containing both amine and nitro functionalities has been explored with other molecules. For instance, Schiff base ligands derived from nitroanilines have been used to synthesize cobalt(II) and copper(II) complexes where coordination occurs through the azomethine nitrogen and a hydroxyl group. While direct analogues using this compound are not extensively documented, the principles of coordination chemistry suggest that it could form stable complexes with various transition metal ions. The characterization of such complexes would typically involve techniques such as infrared (IR) and UV-visible spectroscopy, as well as single-crystal X-ray diffraction to determine the precise coordination geometry.
Development of Chelating Ligands and Coordination Compounds
The development of novel chelating ligands is a dynamic area of research, driven by the need for new materials with specific catalytic, magnetic, or optical properties. Chelating ligands are molecules that can form two or more bonds to a single metal ion, leading to the formation of highly stable coordination compounds known as chelates.
This compound can serve as a building block for the synthesis of more elaborate chelating ligands. The primary amine group is a versatile functional handle that can be readily modified through reactions such as Schiff base condensation or acylation. This allows for the introduction of additional donor atoms and the creation of tridentate or tetradentate ligands. By strategically designing the ligand framework, it is possible to control the coordination number and geometry of the resulting metal complexes, thereby fine-tuning their physical and chemical properties. For example, incorporating this compound into a larger molecular structure could lead to ligands that are selective for specific metal ions, which is a desirable feature for applications in separation science and sensing. The synthesis and characterization of such novel coordination compounds would contribute to a deeper understanding of structure-property relationships in coordination chemistry.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of efficient, stereocontrolled, and environmentally benign synthetic routes to 2-nitroethanamine and its derivatives is a primary area for future research. While classical methods exist, contemporary organic synthesis offers a toolkit for more sophisticated approaches.
One promising avenue lies in the advancement of the Henry (nitroaldol) reaction . publish.csiro.auresearchgate.net Recent breakthroughs in asymmetric catalysis, utilizing both transition metal complexes and metal-free organocatalysts, could be adapted for the synthesis of chiral derivatives of this compound. publish.csiro.auresearchgate.netrsc.org For instance, the catalytic asymmetric Henry reaction between nitromethane (B149229) and N-protected aminoacetaldehydes could provide enantiomerically enriched precursors.
Furthermore, the asymmetric reduction of nitroalkenes stands out as a powerful strategy. acs.org The development of novel catalysts, including biocatalysts like engineered 'ene'-reductases, could enable the direct and highly stereoselective synthesis of this compound from 2-nitroethenamine. nih.gov Photoenzymatic approaches, which combine the selectivity of enzymes with the energy of light, represent a particularly innovative direction for these transformations. nih.gov
Organocatalysis offers a broad platform for the functionalization of nitro compounds and could be pivotal in developing novel pathways to this compound analogs. reading.ac.ukscilit.com For example, organocatalytic conjugate additions to nitroolefins could be employed to introduce the amine functionality or other substituents. nih.gov The exploration of tandem reactions, where multiple bonds are formed in a single operation, could also lead to more efficient and atom-economical syntheses.
Below is a table summarizing potential novel synthetic approaches:
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Asymmetric Henry Reaction | Nitromethane, N-protected aminoacetaldehyde | High stereocontrol, access to chiral derivatives |
| Asymmetric Reduction | 2-Nitroethenamine | Direct conversion, high enantioselectivity |
| Organocatalytic Functionalization | Nitroolefins, amine nucleophiles | Metal-free, mild conditions, diverse functionalization |
| Photoenzymatic Synthesis | Nitroalkenes | High selectivity, environmentally benign |
Discovery of Unprecedented Reactivity Profiles
The dual functionality of this compound suggests a rich and largely unexplored reactivity landscape. Future research should focus on leveraging the interplay between the amino and nitro groups to achieve novel chemical transformations.
The nitro group is a versatile functional group that can be transformed into a variety of other moieties, including amines, oximes, and carbonyls (via the Nef reaction). nih.govscispace.com The presence of a neighboring amino group could influence the outcomes of these transformations in unexpected ways. For instance, intramolecular reactions could be triggered under specific conditions, leading to the formation of novel heterocyclic structures.
The development of new synthetic methods exploiting the umpolung (reactivity inversion) of nitroaliphatic derivatives is a particularly exciting prospect. nih.gov Activation of the nitro group with Lewis or Brønsted acids can render the α-carbon susceptible to nucleophilic attack, a reactivity pattern that could be exploited for the synthesis of complex molecules. frontiersin.orgnih.gov
Furthermore, the participation of this compound in cycloaddition reactions is an area ripe for investigation. The nitro group can act as a dienophile or a component of a 1,3-dipole, opening pathways to complex cyclic and heterocyclic systems. scispace.comnih.gov The amino group could serve to pre-organize the molecule for such reactions or participate directly in the transformation.
Organophosphorus-catalyzed reductive functionalization of the nitro group presents another avenue for discovering new reactivity. mit.edu This approach could enable the direct coupling of this compound with a variety of partners, such as boronic acids or anilines, to form new C-N or N-N bonds. mit.edu
Advancements in Computational Modeling and Prediction
Computational chemistry is poised to play a crucial role in accelerating the exploration of this compound's properties and reactivity. Quantum chemical methods can provide deep insights into its electronic structure, conformational preferences, and reaction mechanisms. researchgate.net
Density Functional Theory (DFT) and higher-level ab initio methods can be used to model the transition states of potential reactions, thereby predicting their feasibility and stereochemical outcomes. acs.org This predictive power can guide experimental efforts, saving time and resources. For example, computational screening of catalysts for the asymmetric synthesis of this compound could identify the most promising candidates for laboratory investigation.
Molecular dynamics simulations can be employed to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as enzymes or material surfaces. This information is critical for designing effective catalytic systems and for understanding its potential applications in materials science.
The development of accurate computational models for predicting the energetic properties of molecules containing the nitro group is also a key research direction. acs.org Such models could be used to assess the potential of this compound derivatives as energetic materials.
Key areas for computational investigation include:
| Computational Method | Research Focus | Potential Outcomes |
| Quantum Chemistry (DFT, CCSD(T)) | Reaction mechanisms, transition state analysis | Prediction of reactivity, stereoselectivity, and catalyst performance |
| Molecular Dynamics | Solvation effects, intermolecular interactions | Understanding of behavior in complex environments, design of materials |
| QSPR/QSAR | Prediction of physical and biological properties | Rapid screening of derivatives for specific applications |
Integration into Novel Material Science Applications
The unique combination of a primary amine and a nitro group makes this compound an attractive building block for the synthesis of novel functional materials.
The primary amine group provides a handle for incorporating the molecule into polymers . polysciences.com Amine-functionalized polymers have shown significant promise for applications such as carbon dioxide capture . rsc.orgacs.orgsemanticscholar.org By polymerizing derivatives of this compound, it may be possible to create materials with high CO2 adsorption capacity and selectivity. The polar nitro group could enhance the affinity of the polymer for CO2.
The high nitrogen and oxygen content of this compound also suggests its potential as a precursor for energetic materials . bohrium.comresearchgate.net The nitro group is a well-known explosophore, and incorporating it into a molecular backbone with an amine group could lead to the development of new high-energy-density materials with tailored sensitivity and performance characteristics. researchgate.netorgchemres.org
Furthermore, the ability to functionalize both the amino and nitro groups opens up possibilities for creating highly tailored materials. For example, the amino group could be used to graft the molecule onto a surface, while the nitro group could be reduced to an amine and further functionalized to create a bifunctional surface coating.
Environmental Chemical Research on Transformation Products (Mechanistic Focus)
As with any chemical compound, understanding the environmental fate of this compound is crucial. Future research should focus on elucidating the mechanisms of its transformation in various environmental compartments.
The biodegradation of nitroaromatic compounds has been extensively studied, revealing diverse enzymatic pathways for their transformation. nih.govasm.orgrsc.orgcswab.org Research is needed to determine if similar pathways are relevant for aliphatic nitro compounds like this compound. This would involve identifying microorganisms capable of degrading the compound and characterizing the enzymes and metabolic pathways involved. The initial steps could involve reduction of the nitro group to a hydroxylamine (B1172632) or an amine, or oxidation of the carbon backbone. nih.govslideshare.net
Photocatalytic degradation is another important environmental transformation pathway. nih.gov Studies on the photocatalytic degradation of other nitrogen-containing organic compounds have shown that the process is influenced by factors such as pH and the presence of catalysts like titanium dioxide. researchgate.netnih.govresearchgate.netmdpi.com Mechanistic studies are needed to identify the reactive oxygen species involved in the degradation of this compound and to characterize the resulting transformation products. The initial oxidation state of the nitrogen atom is a key factor in determining the final products, which could include ammonium (B1175870) and nitrate (B79036) ions. nih.gov
A mechanistic understanding of these transformation processes is essential for assessing the environmental risks associated with this compound and for developing potential remediation strategies.
Q & A
Q. What are the optimal synthetic routes for 2-nitroethanamine, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Begin with nitroalkane precursors, such as nitroethane, and employ reductive amination or nucleophilic substitution reactions. Use fractional factorial design to test variables (temperature, solvent polarity, catalyst loading) .
- Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates/purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
- For reproducibility, adhere to protocols from NIST’s Standard Reference Database for analogous amines .
Q. How should researchers handle discrepancies in reported spectral data (e.g., NMR, IR) for this compound?
Methodological Answer:
- Cross-validate data against peer-reviewed studies and databases like NIST Chemistry WebBook .
- Replicate experiments under standardized conditions (e.g., solvent, concentration) to isolate variables causing discrepancies. Document deviations in instrumentation calibration or sample preparation .
- Use systematic reviews to compare findings across studies, noting outliers and contextual factors (e.g., impurities, tautomerism) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Prioritize PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal hazards .
- In case of exposure, follow emergency guidelines: flush eyes/skin with water for ≥15 minutes and seek medical evaluation .
- Review Safety Data Sheets (SDS) for nitro compounds, emphasizing stability under storage conditions (e.g., temperature, light exposure) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions in the thermal stability of this compound?
Methodological Answer:
- Perform density functional theory (DFT) calculations to predict decomposition pathways (e.g., nitro group reduction, C-N bond cleavage) .
- Compare computational results with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data. Address discrepancies by refining solvent effects or transition states in simulations .
- Publish negative results to clarify conflicting hypotheses (e.g., competing decomposition mechanisms) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Use probit or logit regression models to estimate LD values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests .
- For small sample sizes, apply non-parametric methods (e.g., Mann-Whitney U-test) and consult statisticians to avoid Type I/II errors .
- Document raw data and metadata (e.g., animal strain, exposure duration) to enhance reproducibility .
Q. How do impurities in this compound (e.g., nitrosamines) impact pharmacological assays, and how can they be quantified?
Methodological Answer:
- Screen for nitrosamines via LC-MS/MS with a limit of detection (LOD) ≤ 1 ppm. Reference EMA guidelines for impurity thresholds in medicinal products .
- Validate assays using spiked samples and matrix-matched calibration curves. Address false positives by optimizing chromatographic separation (e.g., HILIC vs. reverse-phase columns) .
- Report impurity profiles in accordance with ICH Q3A/B guidelines to meet regulatory standards .
Contradiction Analysis & Experimental Design
Q. What strategies mitigate bias when interpreting conflicting results in this compound’s reactivity?
Methodological Answer:
- Conduct blinded experiments where analysts are unaware of sample origins .
- Use scoping reviews to map methodological variations (e.g., solvent choice, reaction time) and identify confounders .
- Employ consensus workshops to reconcile interpretations, citing Arksey & O’Malley’s framework for interdisciplinary dialogue .
Q. How can researchers design robust longitudinal studies to assess this compound’s environmental persistence?
Methodological Answer:
- Use microcosm experiments simulating soil/water matrices. Measure half-life via LC-UV and validate with isotope-labeled analogs .
- Apply mixed-effects models to account for temporal autocorrelation and environmental covariates (e.g., pH, microbial activity) .
- Pre-register hypotheses and sampling protocols to reduce publication bias .
Data Presentation & Reporting
Q. What criteria ensure rigor when reporting this compound’s physicochemical properties?
Methodological Answer:
- Follow IUPAC guidelines for reporting melting points, solubility, and partition coefficients (logP). Disclose measurement uncertainties (e.g., ±0.1°C for melting points) .
- Use standardized units (e.g., kPa for vapor pressure) and reference NIST-certified calibration standards .
- Highlight anomalies (e.g., polymorphic forms) in supplementary materials .
Q. How should researchers document negative or inconclusive findings related to this compound’s bioactivity?
Methodological Answer:
- Publish in open-access repositories (e.g., Zenodo) with detailed metadata to avoid the "file drawer problem" .
- Use the CONSORT checklist for experimental transparency, emphasizing sample size justifications and power analysis .
- Frame negative results as hypothesis-refining outcomes, aligning with principles in basic research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
